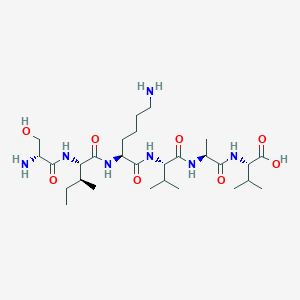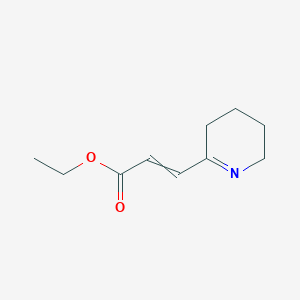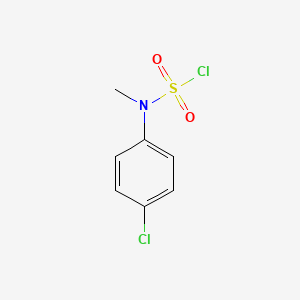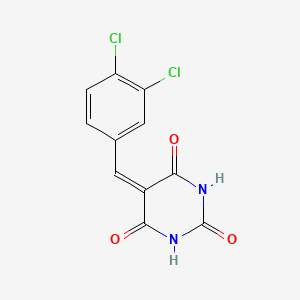
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is a chemical compound with the molecular formula C14H19ClN2O3P. It is known for its unique structure, which includes a phosphoryl group attached to a 3-chlorobenzoate moiety and two pyrrolidine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with dipyrrolidin-1-ylphosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzoates, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dipyrrolidin-1-ylphosphoryl benzoate
- Dipyrrolidin-1-ylphosphoryl 4-chlorobenzoate
- Dipyrrolidin-1-ylphosphoryl 2-chlorobenzoate
Uniqueness
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Propriétés
Numéro CAS |
141931-27-3 |
|---|---|
Formule moléculaire |
C15H20ClN2O3P |
Poids moléculaire |
342.76 g/mol |
Nom IUPAC |
dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate |
InChI |
InChI=1S/C15H20ClN2O3P/c16-14-7-5-6-13(12-14)15(19)21-22(20,17-8-1-2-9-17)18-10-3-4-11-18/h5-7,12H,1-4,8-11H2 |
Clé InChI |
QABXMNOVGVUNFV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)P(=O)(N2CCCC2)OC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)


![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)


![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
